

A Technical Guide to Commercial Dehydro Nifedipine-d6 for Research Applications

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Compound of Interest

Compound Name: Dehydro Nifedipine-d6

Cat. No.: B1139256

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **Dehydro Nifedipine-d6**, a critical tool for researchers in pharmacology and drug metabolism. This document outlines the primary commercial suppliers, their product specifications, and detailed experimental protocols for its application.

Dehydro Nifedipine-d6 is the deuterated stable isotope-labeled analog of Dehydro Nifedipine, the primary metabolite of the widely prescribed calcium channel blocker, Nifedipine. Its principal application in a research setting is as an internal standard for the accurate quantification of Nifedipine and its metabolites in biological matrices using mass spectrometry-based techniques.^{[1][2]} The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.

Commercial Suppliers and Product Specifications

A number of reputable suppliers offer **Dehydro Nifedipine-d6** for research purposes. The following table summarizes the key quantitative data for the products offered by prominent vendors to facilitate an informed selection based on specific research needs.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Sizes	Storage Conditions
LGC Standards	125464-52-0	C ₁₇ H ₁₀ D ₆ N ₂ O ₆	350.36	>95% (HPLC)	10 mg	-20°C
Santa Cruz Biotechnology	125464-52-0	C ₁₇ H ₁₀ D ₆ N ₂ O ₆	350.36	Information available upon request	Inquire	Information available upon request
Cayman Chemical	125464-52-0	C ₁₇ H ₁₀ D ₆ N ₂ O ₆	350.36	≥98%	1 mg, 5 mg	-20°C
Veeprho	Not Available	C ₁₇ H ₁₀ D ₆ N ₂ O ₆	350.36	Information available upon request	Inquire	Information available upon request
CymitQuimica	125464-52-0	C ₁₇ H ₁₀ D ₆ N ₂ O ₆	350.36	Information available upon request	1 mg, 10 mg	Information available upon request
Clearsynth	Not Available	C ₁₇ H ₁₂ D ₆ N ₂ O ₆	352.37	Information available upon request	Inquire	Information available upon request

Experimental Protocols

The primary application of **Dehydro Nifedipine-d6** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Nifedipine and Dehydro Nifedipine. Below is a detailed methodology adapted from established protocols for the analysis of these compounds in human plasma.

Protocol: Quantification of Nifedipine and Dehydro Nifedipine in Human Plasma using LC-MS/MS

1. Materials and Reagents:

- Nifedipine analytical standard
- Dehydro Nifedipine analytical standard
- **Dehydro Nifedipine-d6** (internal standard)
- Human plasma (with anticoagulant, e.g., EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions:

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nifedipine, Dehydro Nifedipine, and **Dehydro Nifedipine-d6** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the stock solutions of Nifedipine and Dehydro Nifedipine with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution (100 ng/mL): Dilute the **Dehydro Nifedipine-d6** stock solution with a 50:50 mixture of methanol and water.

3. Sample Preparation (Solid Phase Extraction):

- Thaw plasma samples at room temperature.

- To 200 μ L of plasma, add 20 μ L of the internal standard working solution (**Dehydro Nifedipine-d6**).
- Vortex mix for 10 seconds.
- Condition an SPE cartridge according to the manufacturer's instructions.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with an appropriate solvent to remove interferences.
- Elute the analytes with an appropriate elution solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

4. LC-MS/MS Analysis:

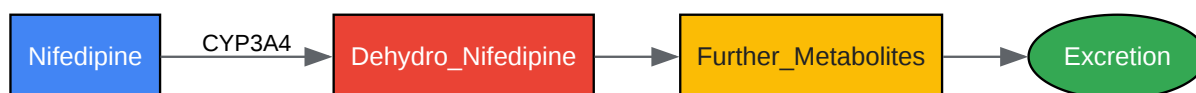
- Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 μ m particle size).[3]
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μ L.
- MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for Nifedipine, Dehydro Nifedipine, and **Dehydro Nifedipine-d6**.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of Nifedipine and Dehydro Nifedipine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

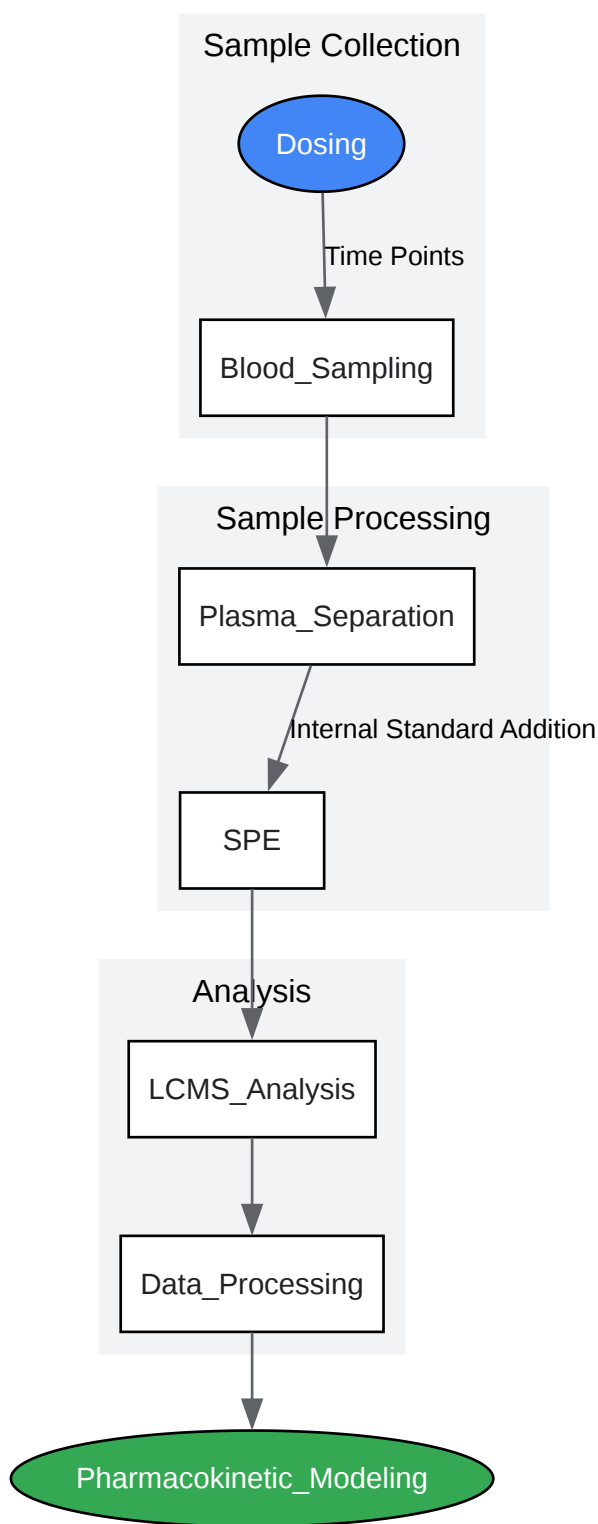
The metabolism of Nifedipine is a critical pathway in its pharmacology, primarily mediated by the cytochrome P450 enzyme system.



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Caption: Metabolic pathway of Nifedipine to Dehydro Nifedipine via CYP3A4.

The experimental workflow for a typical pharmacokinetic study utilizing **Dehydro Nifedipine-d6** is outlined below.



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Caption: Workflow for a pharmacokinetic study using **Dehydro Nifedipine-d6**.

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